3-Ethoxycarbonyl-3'-iodobenzophenone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

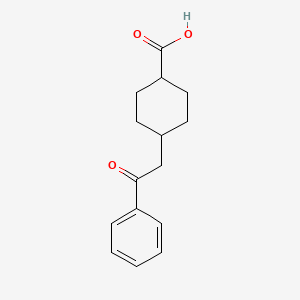

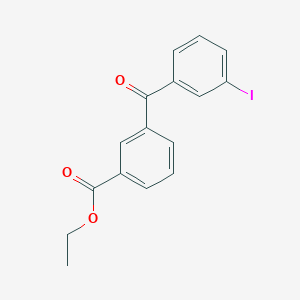

3-Ethoxycarbonyl-3’-iodobenzophenone is an organic compound with the formula C16H13IO3 . It is also known as ethyl 3- (3-iodobenzoyl)benzoate . It has a molecular weight of 380.18 and appears as a yellow solid .

Molecular Structure Analysis

The molecular structure of 3-Ethoxycarbonyl-3’-iodobenzophenone is represented by the formula C16H13IO3 . The InChI code for this compound is 1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3 .Physical And Chemical Properties Analysis

3-Ethoxycarbonyl-3’-iodobenzophenone has a molecular weight of 380.18 . It is a yellow solid . The density of this compound is 1.557g/cm3 . It has a boiling point of 465.4ºC at 760 mmHg .科学的研究の応用

Synthesis and Chemical Transformations

Synthesis of Derivatives : 3-Ethoxycarbonyl-3'-iodobenzophenone is utilized in the synthesis of various derivatives. For instance, its role in the formation of 7-oxotetrahydrobenzo[b]thiophenes and subsequent transformations has been explored (Kharizomenova et al., 1984). This demonstrates its utility in creating complex molecular structures.

Chemical Reactivity : The compound's reactivity has been studied in the context of carboxylation reactions. It's been found effective in reactions with phenol and naphthols, contributing to the synthesis of hydroxybenzoic and hydroxynaphthoic acids (Suerbaev et al., 2015). This highlights its potential in pharmaceutical and chemical industries.

Applications in Pharmacology and Biology

- Antitubulin Agents : Studies have identified derivatives of 3-Ethoxycarbonyl-3'-iodobenzophenone as potential antiproliferative agents, particularly in cancer research. For example, certain derivatives have shown significant inhibition of tubulin polymerization and cancer cell growth, pointing towards its therapeutic potential (Romagnoli et al., 2020).

Material Science and Environmental Applications

Carbon Nanofiber Grafting : The compound has been utilized in the grafting of vapor-grown carbon nanofibers, an important process in material science. This application is significant for developing advanced materials with enhanced properties (Baek et al., 2004).

Environmental Degradation Studies : It's involved in studies exploring the environmental degradation of certain compounds. For example, research on the metabolism of benzophenone derivatives has implications for understanding environmental impacts and degradation pathways (Watanabe et al., 2015).

特性

IUPAC Name |

ethyl 3-(3-iodobenzoyl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13IO3/c1-2-20-16(19)13-7-3-5-11(9-13)15(18)12-6-4-8-14(17)10-12/h3-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUMGWSYCFOZKDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13IO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10641529 |

Source

|

| Record name | Ethyl 3-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxycarbonyl-3'-iodobenzophenone | |

CAS RN |

890098-41-6 |

Source

|

| Record name | Ethyl 3-(3-iodobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10641529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323883.png)

![cis-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323885.png)

![trans-2-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323887.png)

![trans-2-[2-(3-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323889.png)

![trans-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323890.png)

![trans-2-[2-(4-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323892.png)

![trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323893.png)

![trans-2-[2-(2-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323894.png)

![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323896.png)

![trans-2-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323897.png)

![trans-2-[2-Oxo-2-(3-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323898.png)

![trans-2-[2-Oxo-2-(4-trifluoromethylphenyl)ethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323899.png)

![cis-3-[2-(3-Fluorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1323900.png)